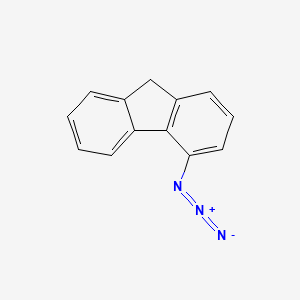

4-Azido-9H-fluorene

Description

Historical Context and Significance of Fluorene-Based Compounds in Organic Chemistry Research

First isolated from coal tar in 1867 by Marcellin Berthelot, fluorene (B118485) is an organic compound that initially garnered interest due to its characteristic violet fluorescence, from which its name is derived. wikipedia.org Structurally, it consists of two benzene (B151609) rings fused to a central five-membered ring. wikipedia.org This nearly planar, aromatic structure provides a rigid and highly conjugated system. wikipedia.org

Historically, fluorene and its derivatives have been important precursors for various materials. For instance, the oxidation of fluorene produces fluorenone, which can be further modified to create a range of commercially valuable compounds. wikipedia.org Fluorene-9-carboxylic acid serves as a building block for pharmaceuticals. wikipedia.org

In more recent decades, the significance of fluorene-based compounds has surged, particularly in the realm of materials science. The discovery that polyfluorene polymers are electroluminescent and electrically conductive has made them a major focus of research for applications in organic light-emitting diodes (OLEDs) and other electronic devices. wikipedia.orgresearchgate.net The ability to easily functionalize the C9 position of the fluorene ring allows for the tuning of its electronic and physical properties, such as solubility and charge transport capabilities, without significantly disrupting the conjugation of the backbone. researchgate.net This has led to the development of a wide array of fluorene-based polymers and small molecules for use in solar cells, field-effect transistors, and as fluorescent probes. researchgate.netresearchgate.netontosight.ai

Overview of Azide (B81097) Functional Group Reactivity in Advanced Organic Synthesis

The azide functional group (N₃) is a high-energy moiety that has become an indispensable tool in modern organic synthesis. baseclick.eu First prepared in the 19th century, organic azides saw a resurgence of interest in the mid-20th century and have since become integral to numerous chemical transformations. kit.edu

The reactivity of the azide group is remarkable and versatile. kit.edu Despite its high energy, it is stable under many reaction conditions and can act as a nucleophile, an electrophile, or a radical acceptor. baseclick.eukit.edu This stability and selective reactivity make it an excellent functional group for complex molecule synthesis. One of its key features is its ability to release dinitrogen (N₂), a very stable molecule, which drives many of its reactions. kit.edu

Some of the most prominent reactions involving organic azides include:

Huisgen 1,3-Dipolar Cycloaddition: This reaction, particularly the copper(I)-catalyzed version (CuAAC), is a cornerstone of "click chemistry." It involves the reaction of an azide with an alkyne to form a stable 1,2,3-triazole ring. baseclick.eursc.org This reaction is highly efficient, regioselective, and biocompatible, making it widely used in drug discovery, materials science, and bioconjugation. rsc.orgsigmaaldrich.comnih.gov

Staudinger Reaction and Ligation: Azides can be reduced to amines by phosphines, like triphenylphosphine, in what is known as the Staudinger reaction. mdpi.com This reaction is highly efficient and produces easily separable byproducts. baseclick.eu A modification of this, the Staudinger ligation, is a powerful tool for forming amide bonds and has been widely applied in chemical biology. mdpi.com

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be converted to amines, ureas, or carbamates. kit.edu

Aza-Wittig Reaction: This reaction between an azide and a phosphine (B1218219) generates an iminophosphorane, which can then react with carbonyl compounds to form imines. mdpi.com

The azide group's ability to be introduced into molecules through various methods, such as nucleophilic substitution or Sandmeyer-type reactions, further enhances its utility in synthetic chemistry. baseclick.eu

Importance of Azido-Fluorene Systems in Contemporary Chemical Research

The combination of the fluorene core with the azide functional group gives rise to azido-fluorene systems, which are of growing importance in contemporary research. These systems merge the desirable photophysical and electronic properties of the fluorene unit with the versatile reactivity of the azide group.

The primary significance of azido-fluorene systems, including 4-Azido-9H-fluorene, lies in their application as building blocks for creating advanced functional materials. The azide group serves as a "handle" for attaching the fluorene moiety to other molecules or polymer backbones using highly efficient click chemistry reactions. This allows for the precise construction of well-defined macromolecules and supramolecular structures with tailored properties.

For example, by reacting an azido-fluorene with an alkyne-functionalized molecule, researchers can create materials with enhanced charge transport properties, making them suitable for use in organic electronics. The resulting triazole ring from the click reaction is not just a linker but can also contribute to the electronic properties of the final material. rsc.org

Furthermore, the introduction of an azide group onto the fluorene scaffold can be used to modify the properties of fluorene-based polymers. By incorporating azido-fluorene monomers into a polymer chain, it becomes possible to post-functionalize the polymer through click reactions, allowing for the attachment of various functional groups to tune the polymer's solubility, processability, and electronic characteristics.

In essence, azido-fluorene systems represent a powerful platform for the development of new materials with applications spanning from organic electronics to biotechnology. The predictable and efficient reactivity of the azide group, coupled with the robust and tunable nature of the fluorene core, provides a versatile toolkit for chemists to design and synthesize the next generation of functional organic materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

91804-57-8 |

|---|---|

Molecular Formula |

C13H9N3 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

4-azido-9H-fluorene |

InChI |

InChI=1S/C13H9N3/c14-16-15-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2 |

InChI Key |

NTACENHJSLSBGD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C3=CC=CC=C31)C(=CC=C2)N=[N+]=[N-] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Azido Fluorene Compounds

Click Chemistry Reactions of Azido-Fluorenes

Click chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. nih.gov The azide (B81097) group is a cornerstone of click chemistry, enabling robust covalent bond formation. medchemexpress.com

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. nih.govwikipedia.org This reaction is significantly accelerated by a copper(I) catalyst, which can be generated in situ from the reduction of a copper(II) salt, such as copper(II) sulfate, by a reducing agent like sodium ascorbate. wikipedia.orgmdpi.com The reaction proceeds under mild conditions, often at room temperature and in various solvents, including aqueous media. nih.govbeilstein-journals.org

The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. wikipedia.org The coordination of copper activates the terminal alkyne, facilitating the cycloaddition. ekb.eg This catalytic cycle results in the exclusive formation of the 1,4-regioisomer of the triazole product. wikipedia.orgbeilstein-journals.org The utility of CuAAC with fluorene-based systems has been demonstrated in materials science. For instance, the polymerization of 2,7-diazido-9,9-dioctyl-9H-fluorene with various di-alkynes using a copper catalyst produces fluorene-based polymers with high molecular weights, showcasing the efficiency and robustness of this reaction for creating advanced materials. units.itresearchgate.net

Table 1: Examples of CuAAC Reactions with Fluorene (B118485) Azides

| Azide Reactant | Alkyne Reactant | Catalyst System | Product | Application |

| 2,7-Diazido-9,9-dioctyl-9H-fluorene | 1,4-Diethynylbenzene | Cu(0)/Cu(OAc)₂/TBTA | Conjugated fluorene-based polymer | Materials Science |

| 2,7-Diazido-9,9-dioctyl-9H-fluorene | 2,7-Diethynyl fluorene | Cu(0)/Cu(OAc)₂/TBTA | Conjugated fluorene-based polymer | Materials Science |

To circumvent the potential cytotoxicity of copper catalysts, particularly in biological applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a metal-free alternative. mcmaster.cairis-biotech.de This reaction relies on the high ring strain of a cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), to accelerate the cycloaddition with an azide. mcmaster.cauniv-orleans.fr The release of this ring strain provides the thermodynamic driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without any catalyst. mcmaster.ca

SPAAC is a bioorthogonal reaction, meaning the azide and strained alkyne groups are inert to most biological molecules, making it an ideal tool for bioconjugation and labeling in living systems. medchemexpress.commcmaster.cascience.gov Aryl azides, such as 4-azido-L-phenylalanine, readily participate in SPAAC reactions with strained alkynes like DBCO or bicyclo[6.1.0]non-4-yne (BCN). medchemexpress.comiris-biotech.de This reactivity is directly applicable to 4-azido-9H-fluorene, allowing its conjugation to biomolecules or materials functionalized with strained alkynes. The reaction forms a stable, irreversible triazole linkage. mcmaster.ca

Beyond SPAAC, other metal-free click reactions involving azides have been developed. One notable example is the reaction between azides and isocyanides. Research has shown that α-azido-ω-isocyanides can undergo an unprecedented intramolecular cyclization triggered by catalytic amounts of sodium azide. acs.org This process leads to the formation of complex nitrogenated heterocycles, demonstrating a novel metal-free pathway for azide reactivity. acs.org Another class of metal-free click reactions involves the inverse-electron-demand Diels-Alder reaction between tetrazines and strained alkenes, which offers extremely fast reaction kinetics for applications in bioconjugation. iris-biotech.de Furthermore, photo-triggered click reactions, such as the cycloaddition between a tetrazole and an alkene upon photoirradiation, provide spatiotemporal control over the ligation process. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Fluorene Systems

Photochemical Reactivity of Azido-Fluorenes

The azide group in this compound is photosensitive, and upon irradiation with UV light, it can be converted into a highly reactive nitrene intermediate, which is the nitrogen analog of a carbene. nih.govwikipedia.org This photochemical reactivity opens up pathways for unique molecular transformations.

Photolysis of aryl azides is a standard method for generating arylnitrenes. wikipedia.orgacs.org When this compound is irradiated, it expels a molecule of nitrogen gas (N₂) to form the corresponding fluorenyl nitrene. nih.govwikipedia.org This process is highly efficient and can be initiated at specific wavelengths, such as 360 nm. nih.gov

The initially formed nitrene is typically in the singlet state, which is an unstable, electron-deficient species. acs.org This singlet nitrene can rapidly intersystem cross to the more stable triplet state or undergo various chemical reactions. wikipedia.orgacs.org The generation of these highly reactive fluorenyl nitrenes in situ allows for the modification of target molecules, a technique known as photoaffinity labeling, which has been used in chemical carcinogenesis studies. nih.gov For example, photosensitive azido (B1232118) fluorenes have been synthesized to serve as probes where alkylation of critical biological targets is achieved through the photolytic generation of nitrenes. nih.gov

Once generated, the fluorenyl nitrene intermediate can undergo several intramolecular reactions. A common pathway for aryl nitrenes is ring expansion, where the nitrene inserts into the aromatic ring to form a seven-membered ring species known as a didehydroazepine. wikipedia.orgacs.org

Another significant reaction pathway is intramolecular cyclization. Research has demonstrated that the solid-state melt rearrangement of azidofluorenes upon photoactivation can be used for the synthesis of phenanthridine (B189435) derivatives. researchgate.net This transformation involves the nitrene intermediate undergoing a cyclization and rearrangement cascade to form the fused heterocyclic product. Flash vacuum thermolysis of related azido-aromatics has also been shown to yield cyanofluorene derivatives through complex rearrangements involving ketenimine intermediates, highlighting the diverse reactivity of these intermediates. lookchem.com These photochemical transformations provide powerful methods for synthesizing complex polycyclic aromatic compounds from azido-fluorene precursors. researchgate.net

Table 2: Photochemical Reactions of Azido-Aromatics

| Precursor | Conditions | Intermediate | Product(s) | Reaction Type |

| Aryl Azide | Photolysis (UV light) | Singlet Arylnitrene | Didehydroazepine | Ring Expansion |

| Azidofluorenes | Photolysis, Solid-state melt | Fluorenyl Nitrene | Phenanthridine derivatives | Intramolecular Cyclization/Rearrangement |

| 9-Azidophenanthrene | Flash Vacuum Thermolysis (FVT) | Ketenimine | 9-Cyanofluorene, 4-Cyanofluorene | Rearrangement |

| 2-Azidofluorene | Photolysis (360 nm) in situ | 2-Fluorenyl Nitrene | Alkylated biomolecules | Intermolecular Insertion (Photoaffinity Labeling) |

Photolytic Generation of Fluorenyl Nitrenes

Thermal Decomposition Pathways of Azido-Fluorenes

Aromatic azides, including this compound, are known for their thermal instability. When heated, these compounds undergo decomposition, which can lead to the formation of various products depending on the specific structure and reaction conditions. A significant pathway reported for the thermal decomposition of some aromatic azides is the formation of phenazines and related cyclic compounds. rsc.org This transformation suggests that the initially formed nitrene intermediate can undergo intermolecular reactions, such as dimerization or reaction with unreacted azide molecules, leading to complex heterocyclic systems.

The thermal degradation of organic compounds is often studied using thermogravimetric analysis (TGA) and differential thermogravimetry (DTG), which reveal the temperatures at which mass loss occurs and the number of decomposition stages. For complex organic molecules, decomposition can occur in one or multiple stages. For example, studies on other nitrogen-containing heterocyclic compounds have shown that decomposition may proceed in a single stage in an inert atmosphere, while occurring in two distinct stages in an oxidizing (air) atmosphere. mdpi.com The initial decomposition temperature (T₅%) for such compounds is often above 250 °C. mdpi.com

The gaseous products evolved during thermal decomposition can be identified using techniques like Fourier Transform Infrared Spectroscopy (FTIR) coupled with TGA. gdut.edu.cn For organic molecules containing nitrogen and hydrogen, common decomposition products can include ammonia (B1221849) (NH₃), methane (B114726) (CH₄), and various nitrogen oxides, with the specific products and their evolution temperatures providing insight into the decomposition mechanism. gdut.edu.cn For aromatic azides, the primary initial step is the extrusion of dinitrogen (N₂) to form the highly reactive nitrene species, which then dictates the subsequent reaction pathways.

Table 2: General Characteristics of Thermal Decomposition of Aromatic Azides

| Feature | Description | Significance | Reference |

| Primary Product | Dinitrogen (N₂) and an Aryl Nitrene | The highly reactive nitrene intermediate drives subsequent reactions. | frontiersin.org |

| Potential Final Products | Phenazines, Azo compounds, Amines | The formation of phenazines from certain aromatic azides has been reported. rsc.org | rsc.org |

| Analysis Techniques | TGA/DTG, TGA-FTIR | Determine decomposition temperatures, stages, and gaseous products evolved. | mdpi.comgdut.edu.cn |

| Decomposition Onset | Typically >250 °C | The stability depends on the specific substituents on the aromatic ring. | mdpi.com |

Other Significant Transformations and Reaction Mechanisms

The azide functional group in this compound is a versatile handle for a variety of chemical transformations. While the synthesis of aryl azides often involves nucleophilic substitution of a halide or sulfonate with an azide salt (e.g., NaN₃), the azide group itself can participate in important reactions. wikipedia.orgresearchgate.net

The most prominent reactions of organic azides are 1,3-dipolar cycloadditions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regiospecific formation of 1,2,3-triazole rings from an azide and a terminal alkyne. nih.gov A related transformation is the strain-promoted azide-alkyne cycloaddition (SPAAC), which occurs readily with strained cyclooctynes without the need for a copper catalyst and is widely used in bioconjugation. nih.gov

Another key reaction is the Staudinger ligation, which involves the reaction of an azide with a triarylphosphine. nih.gov This reaction initially forms an aza-ylide intermediate. In the classic Staudinger reduction, this intermediate is hydrolyzed to yield a primary amine and the corresponding phosphine (B1218219) oxide. The ligation variant involves an intramolecular reaction of the aza-ylide with an electrophilic trap (like an ester), forming a stable amide bond. nih.gov The azide group can also be substituted by other nucleophiles under certain conditions, though this is less common than its participation in cycloadditions or reductions.

Table 3: Key Reactions Involving the Azide Group

| Reaction Type | Reagents | Product | Description | Reference |

| 1,3-Dipolar Cycloaddition (CuAAC) | Terminal Alkyne, Cu(I) Catalyst | 1,4-Disubstituted 1,2,3-Triazole | Highly efficient and regiospecific "click" reaction. | nih.gov |

| 1,3-Dipolar Cycloaddition (SPAAC) | Strained Alkyne (e.g., cyclooctyne) | Triazole | Copper-free click chemistry, useful in biological systems. | nih.gov |

| Staudinger Ligation/Reduction | Triarylphosphine (e.g., PPh₃) | Primary Amine (via aza-ylide) | Aza-ylide intermediate is trapped or hydrolyzed to form an amine or amide. | nih.gov |

| Nucleophilic Substitution | Various Nucleophiles | Substituted Product | The azido group is replaced by another functional group. |

The redox chemistry of fluorene-azide systems is dominated by the reduction of the azido group. The most common and synthetically useful transformation is the reduction of the azide to a primary amine. This conversion is a critical step in many synthetic sequences, as the azide group often serves as a stable precursor to the more reactive amine functionality. The transformation from this compound to 4-amino-9H-fluorene involves a change in the oxidation state of the nitrogen atoms.

This reduction can be accomplished by a wide range of reagents, including catalytic hydrogenation (H₂/Pd-C), reaction with phosphines (Staudinger reduction), or using reducing agents like zinc in the presence of an acid or ammonium (B1175870) chloride. nih.govacs.org Interestingly, biological systems can also perform this reduction. For example, cytochrome P450 enzymes have been shown to reduce azide-containing dyes to their fluorescent amine counterparts in an oxygen-dependent manner, providing a mechanism for imaging hypoxia in cells. acs.org

Table 4: Redox Reactions of the Azide Group in Fluorene Systems

| Transformation | Reagent/System | Product | Change in Oxidation State of Nitrogen | Reference |

| Reduction | Zn/NH₄Cl | Primary Amine | The terminal nitrogens of the azide (-1, +1, -1) are reduced to N₂ (0), and the attached nitrogen is reduced to an amine (-3). | acs.org |

| Reduction | Catalytic Hydrogenation (H₂/Pd) | Primary Amine | Same as above. | nih.gov |

| Reduction | Cytochrome P450 Enzymes | Primary Amine | Enzymatic reduction, often oxygen-dependent. | acs.org |

| Oxidation | (Formation of Azide Radical) | Azide Radical (N₃•) | Azide anion (N₃⁻) is oxidized to the azide radical. | osti.gov |

Lewis acids play a crucial role in many transformations involving fluorene derivatives by activating functional groups toward nucleophilic attack. In the context of the fluorene framework, Lewis acids are frequently employed to facilitate reactions at the C9 position. For instance, the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles can be effectively catalyzed by Lewis acids such as boron trifluoride etherate (BF₃·OEt₂). rsc.orgacs.org

In these reactions, the Lewis acid coordinates to the hydroxyl group at the C9 position, turning it into a good leaving group (H₂O). acs.org This facilitates the formation of a propargylic carbocation. This carbocation is stabilized by the extensive π-system of the fluorene ring, allowing for subsequent attack by a wide range of nucleophiles to form various 9,9-disubstituted fluorene derivatives. acs.org This strategy has been used to synthesize fluorene derivatives appended with isatin (B1672199) imines and 7-azaindoles. rsc.orgacs.org

Similarly, Lewis acids are used to promote other types of reactions, including intramolecular Diels-Alder reactions of substrates containing an acrylate (B77674) moiety, where the Lewis acid activates the dienophile. researchgate.net In the context of related chemistries, cooperative catalysis involving multiple Lewis acids can enable challenging transformations like the enantioselective ring-opening of aziridines with fluoride, where one Lewis acid activates the substrate and another delivers the nucleophile. ucla.edu These examples underscore the broad utility of Lewis acids in activating substrates for C-C and C-heteroatom bond formation in fluorene chemistry and beyond.

Table 5: Examples of Lewis Acid-Mediated Reactions in Fluorene Chemistry

| Lewis Acid | Substrate Type | Transformation | Proposed Role of Lewis Acid | Reference |

| BF₃·OEt₂ | 9-(Phenylethynyl)-9H-fluoren-9-ols | Nucleophilic substitution at C9 | Activates the C9-hydroxyl group to facilitate formation of a propargylic carbocation. | rsc.orgacs.org |

| Ti(IV) species | meso N-picolinamide aziridines | Fluoride ring-opening | Co-catalyst used to activate the aziridine (B145994) for nucleophilic attack. | ucla.edu |

| Aluminum-based bidentate acid | α-Fluoroacrylate derivatives | Intramolecular Diels-Alder | Activates the dienophile to promote cycloaddition. | researchgate.net |

Advanced Applications of Azido Fluorene Systems in Chemical Research

Applications in Advanced Organic Synthesis

The presence of the highly reactive azide (B81097) functional group on the fluorene (B118485) core makes 4-Azido-9H-fluorene a versatile building block in organic synthesis. This reactivity is harnessed to construct complex molecular architectures, develop novel reagents, and synthesize highly functionalized fluorene derivatives.

Construction of Diverse Heterocyclic Architectures (e.g., Triazoles)

The azide group is a key participant in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". peptide.com This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. The use of a ruthenium catalyst can provide the corresponding 1,5-disubstituted triazoles. peptide.com

The reaction between azido-fluorene derivatives and various alkynes serves as a powerful tool for constructing novel heterocyclic systems. For instance, the polymerization of 2,7-diazidofluorene with aromatic diynes has been employed to synthesize conjugated linear poly(triazole)s, which exhibit intriguing luminescent properties. researchgate.net This "click" polymerization is a modular and reliable method for creating complex polymers with well-defined structures. researchgate.netcsic.es

Furthermore, the intramolecular cyclization of nitrenes generated from azido-triazoles derived from 2-pyridine precursors leads to the formation of novel fused heterocyclic systems, such as 2H- Current time information in Bangalore, IN.rsc.orgtriazolo[4′,5′:3,4]pyrazolo[1,5-a]pyridin-5-ium-4-ides. rsc.org This demonstrates the potential of the azido (B1232118) group to participate in complex reaction cascades, yielding unique molecular scaffolds.

The versatility of the azide-alkyne click reaction is further highlighted in the synthesis of biaryl hydroxy-1,2,3-triazoles and 9H-fluorene-1,2,3-triazole hybrids, which have been investigated for their cytotoxic potential against human cancer cell lines. researchgate.net These examples underscore the importance of azido-fluorene systems in medicinal chemistry and drug discovery.

Development of Novel Reagents and Building Blocks

This compound and its derivatives serve as valuable building blocks for the creation of more complex and functionalized molecules. The azide group offers a site for orthogonal conjugation, meaning it can react selectively in the presence of many other functional groups. researchgate.net This property is particularly useful in the synthesis of peptides and other biomolecules.

Azido-fluorene compounds can be incorporated into larger molecular frameworks through various synthetic transformations. For example, they can be used in the synthesis of functionalized polymers and materials where the azide group provides a handle for further modification or for linking different molecular components together. csic.es The development of fluorinated building blocks, including those with azide functionalities, is of significant interest for the synthesis of PET tracers and other bioactive molecules. rsc.org

The reactivity of the fluorene core itself, particularly at the C-9 position, allows for further functionalization, making azido-fluorenes versatile platforms for creating a diverse library of compounds. acs.org This dual reactivity of the fluorene ring and the azide group makes these compounds powerful tools in the hands of synthetic chemists.

Role in Materials Science and Optoelectronics

The unique photophysical properties of the fluorene unit, such as high fluorescence quantum yield and good charge carrier mobility, make it an attractive component for advanced materials. The incorporation of an azide group provides a versatile handle for integrating these fluorene-based systems into polymers and for developing novel fluorescent probes.

Development of Fluorescent Materials and Probes for Advanced Imaging

Fluorene derivatives are known for their strong blue fluorescence, making them ideal candidates for use in organic light-emitting diodes (OLEDs) and fluorescent sensors. acs.orgrsc.org The azide group can be used to attach fluorene-based fluorophores to other molecules or materials. Azide-containing fluorescent dyes are commercially available and are used for labeling alkyne-modified molecules via click chemistry. jenabioscience.com

The development of aggregation-induced emission (AIE) materials is another area where azido-fluorene systems play a role. For example, a poly[(9,9-bis(6-azidohexyl)-9H-fluorene)-alt-(9-(4-(1,2,2-triphenylvinyl)phenyl)-9H-carbazole)] (PAFTC) was synthesized and grafted onto reduced graphene oxide to create a new functional material for information storage. nih.gov This demonstrates how the azide functionality can be used to covalently link fluorene-containing polymers to other materials, thereby modifying their properties.

Furthermore, fluorene-based conjugated polymers have been developed as sensitive fluorescent sensors for the detection of explosives like 2,4,6-trinitrophenol (TNP) in aqueous media. nih.gov While this specific example does not explicitly use an azido-fluorene, it highlights the potential of functionalized fluorene polymers in sensing applications.

Integration into Conjugated Polymers and Copolymers

The azide-alkyne click reaction is a highly efficient method for the synthesis of conjugated polymers. oup.com This reaction has been used to prepare polytriazoles with fluorene units in the polymer backbone. rsc.orgoup.com For example, the polymerization of 2,7-diazido-9,9-dioctyl-9H-fluorene with diethynyl-benzoselenadiazole or diethynyl-benzothiadiazole via copper-catalyzed azide-alkyne cycloaddition yields conjugated polymers that can act as fluorescent sensors for metal ions like Ni2+. rsc.org

These fluorene-containing conjugated polymers often exhibit interesting photophysical and electronic properties, making them suitable for applications in optoelectronic devices. rsc.org The modular nature of the click reaction allows for the easy tuning of the polymer properties by changing the comonomers. researchgate.net

Applications in Organic Light-Emitting Diodes (OLEDs) and Sensors

The rigid, planar structure and high photoluminescence efficiency of the fluorene core make it an excellent candidate for electronic materials. mdpi.com The introduction of an azide group allows for further functionalization, particularly through polymerization, to create materials with tailored properties for use in OLEDs and chemical sensors. rsc.org Fluorene derivatives are prized as emitters due to their good thermal stability and charge transport capabilities. mdpi.com

Researchers have synthesized conjugated polymer fluorescent sensors by reacting diazido-fluorene derivatives, such as 2,7-diazido-9,9-dioctyl-9H-fluorene, with alkyne-containing monomers via copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This polymerization strategy yields polymers where the fluorene unit is linked by triazole rings. These polymers have been successfully employed as highly sensitive fluorescent sensors for detecting metal ions. For instance, polymers incorporating benzochalcogendiazole units have demonstrated an outstanding fluorescence response for the real-time detection of nickel ions (Ni²⁺). rsc.org The design of these materials allows for fine-tuning of their photophysical properties, which is critical for both sensor selectivity and the color purity of OLED emissions. acs.org

Below is a table summarizing the properties of conjugated polymers synthesized from a diazido-fluorene monomer for sensing applications. rsc.org

| Polymer Name | Monomers | Emission Peak (nm) | Observed Fluorescence | Target Analyte |

|---|---|---|---|---|

| P-1 | 2,7-diazido-9,9-dioctyl-9H-fluorene (M-1) + 4,7-diethynylbenzoselenadiazole (M-2) | 535 | Yellow | Ni²⁺ |

| P-2 | 2,7-diazido-9,9-dioctyl-9H-fluorene (M-1) + 4,7-diethynylbenzothiadiazole (M-3) | 514 | Green | Ni²⁺ |

In the context of OLEDs, fluorene-based compounds are used to create devices with improved current efficiency, power efficiency, and external quantum efficiency. google.com The ability to modify the fluorene scaffold allows for the development of materials that can function as hole transport layers or as the host material in the light-emitting layer, leading to enhanced device performance and longevity. mdpi.comgoogle.com

Investigation as Components in Energetic Materials Research

Organic azides are a well-known class of energetic materials due to the nitrogen-rich azide functional group, which can release a significant amount of energy and dinitrogen gas upon decomposition. While the azide moiety is inherently energetic, extensive research specifically detailing this compound or its close derivatives as primary components in energetic materials is not widely available in peer-reviewed literature. The investigation of such molecules often involves assessing their thermal stability, decomposition kinetics, and sensitivity to stimuli like impact and friction, which are critical parameters for their potential use as high-energy-density materials.

Utilization in Chemical Biology and Chemical Probes

The azide group is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can proceed in a biological environment without interfering with native biochemical processes. kinxcdn.comrsc.org The this compound scaffold provides a platform for designing a variety of probes for studying complex biological systems.

Design and Synthesis of Bioorthogonal Chemical Probes

A bioorthogonal chemical probe requires a reactive "handle" that is inert to the vast array of functional groups in a cell but reacts selectively with a specific partner. nih.gov The azide group is an exemplary bioorthogonal handle, primarily participating in the Huisgen 1,3-dipolar cycloaddition with alkynes to form a stable 1,2,3-triazole ring. kinxcdn.comwikipedia.org This reaction, often called "click chemistry," can be catalyzed by copper(I) (CuAAC) or ruthenium, or it can be strain-promoted (SPAAC) using a strained cyclooctyne (B158145), which eliminates the need for a potentially toxic metal catalyst in living systems. nih.govorganic-chemistry.orgbeilstein-journals.org

Probes incorporating the this compound moiety can be synthesized and subsequently "clicked" onto biomolecules that have been metabolically or genetically engineered to contain an alkyne group. kinxcdn.com The fluorene component can serve as a fluorescent reporter or as a structural element to position other functional groups. The synthesis of such probes leverages the stable azide to construct complex molecules that can be used for imaging or tracking biomolecules in their native environment. rsc.org

The table below compares key features of different azide-alkyne cycloaddition reactions used in bioorthogonal chemistry.

| Reaction Type | Catalyst/Promoter | Key Advantage | Regioisomer(s) Formed | Typical Conditions |

|---|---|---|---|---|

| Thermal Huisgen Cycloaddition | Heat | No metal catalyst required | Mixture of 1,4- and 1,5- | Elevated temperatures wikipedia.org |

| Copper(I)-Catalyzed (CuAAC) | Copper(I) source | High reaction rate, high yield beilstein-journals.org | 1,4- exclusively wikipedia.orgbeilstein-journals.org | Aqueous, room temperature organic-chemistry.org |

| Ruthenium-Catalyzed (RuAAC) | Ruthenium complex | Complementary regioselectivity to CuAAC | 1,5- exclusively organic-chemistry.org | Varies with catalyst |

| Strain-Promoted (SPAAC) | Strained alkyne (e.g., cyclooctyne) | No catalyst, suitable for live cells | Mixture, depends on alkyne | Physiological conditions |

Site-Selective Labeling and Bioconjugation Strategies

Bioconjugation is the chemical linking of two molecules where at least one is a biomolecule, such as a protein or peptide. thermofisher.com Achieving site-selectivity—the ability to attach a label to a precise location on a biomolecule—is crucial for preserving the biomolecule's function and for creating homogeneous products. nih.gov

Strategies involving the this compound scaffold leverage the azide-alkyne click reaction for site-selective labeling. organic-chemistry.org The process typically involves two steps:

Introduction of an alkyne-containing unnatural amino acid into a protein at a specific site using genetic code expansion techniques.

Incubation of the modified protein with a probe molecule containing the this compound moiety. The azide on the probe reacts specifically with the alkyne on the protein, forming a stable covalent bond at the desired location. kinxcdn.com

This approach allows for the precise attachment of the fluorene unit, which can act as a fluorescent label for imaging or as a handle for further modifications. nih.govnih.gov The efficiency and orthogonality of the click reaction ensure that the labeling occurs with high fidelity under biocompatible conditions. nih.gov

Applications in Proteomics and Target Identification Studies

Identifying the cellular targets of small molecules is a critical step in drug discovery. nih.gov Photoaffinity labeling (PAL) is a powerful technique for this purpose, and azidofluorenes have been developed as effective photoaffinity probes. nih.govaacrjournals.orgwikipedia.org

In this technique, the azido-fluorene probe acts as a photosensitive analog of a molecule of interest. nih.gov It is introduced into a biological system where it can bind reversibly to its protein targets. Upon irradiation with UV light (typically around 360 nm), the chemically stable azide group is converted into a highly reactive nitrene intermediate. nih.govaacrjournals.org This nitrene can then form a stable covalent bond with amino acid residues in the immediate vicinity, effectively "capturing" the target protein. nih.govwikipedia.org The covalently tagged protein can then be isolated from the complex cellular lysate and identified using proteomic methods like mass spectrometry. nih.gov Several azidofluorene derivatives have been synthesized for such studies, including monofunctional and bifunctional versions to probe cellular targets in chemical carcinogenesis research. nih.govaacrjournals.org

The following table lists examples of azidofluorene derivatives used as photoaffinity probes.

| Probe Compound | Functionality | Photolysis Wavelength | Application Area | Reference |

|---|---|---|---|---|

| 2-Azidofluorene | Monofunctional | 360 nm | Chemical carcinogenesis studies | nih.govaacrjournals.org |

| 7-Bromo-2-azidofluorene | Monofunctional | 360 nm | Chemical carcinogenesis studies | nih.govaacrjournals.org |

| 2,5-Diazidofluorene | Bifunctional | 360 nm | Chemical carcinogenesis studies | nih.govaacrjournals.org |

| 2,7-Diazidofluorene | Bifunctional | 360 nm | Chemical carcinogenesis studies | nih.govaacrjournals.org |

Development of Photoactivatable Systems for Biological Research

Photoactivatable systems, or "caged" compounds, provide spatiotemporal control over the release or activation of a molecule of interest. researchgate.netnih.gov The activation is triggered by light, a stimulus that is non-invasive and can be precisely controlled. nih.gov The photochemical properties of the azide group make azido-fluorenes ideal candidates for developing such systems. nih.govaacrjournals.org

The core principle is the photolysis of the azide group to generate a reactive nitrene. nih.gov This event can be harnessed in several ways:

Photoaffinity Labeling: As discussed previously, this process uses light to create a covalent bond with a target, which is a form of photoactivation. wikipedia.org

Fluorophore Activation: A probe can be designed where the azide quenches the fluorescence of a nearby fluorophore. Upon photolysis, the destruction of the azide group can lead to a "turn-on" of fluorescence. nih.gov In a more advanced design, a non-fluorescent aryl azide-tetrazole probe can undergo a click reaction, and the resulting triazole product becomes a pre-fluorophore that can be activated by light, offering dual control. nih.gov

Controlled Release: The azide can be part of a photolabile protecting group that "cages" a bioactive molecule. Light-induced cleavage releases the active molecule at a specific time and location within a cell or tissue.

The development of these systems allows researchers to study dynamic biological processes with high precision, such as tracking individual cells or activating specific proteins on demand. rsc.orgnih.gov

Fluorene Azides in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, a concept that has paved the way for the design of dynamic and functional materials. acs.org The spontaneous organization of molecules into stable, well-defined structures through non-covalent interactions is a fundamental process known as self-assembly. numberanalytics.com In the context of fluorene derivatives, particularly those functionalized with an azido group like this compound, self-assembly is driven by a combination of interactions that lead to the formation of ordered supramolecular architectures.

The primary driving force for the self-assembly of fluorene-based molecules is the intermolecular π-π stacking of the aromatic fluorene cores. numberanalytics.comrsc.org The planar and electron-rich nature of the fluorene system facilitates these stacking interactions, which are a type of non-covalent interaction between aromatic rings. numberanalytics.comacs.org This leads to the formation of one-dimensional or two-dimensional nanostructures, such as nanofibers, nanobelts, and nanosheets. rsc.org The resulting ordered aggregates can exhibit advantageous properties, such as long-range exciton (B1674681) transport, which is beneficial for applications in optoelectronics and photocatalysis. rsc.org The self-assembly of π-conjugated systems like fluorene is also influenced by hydrophobic interactions, especially in aqueous environments, which promote the aggregation of the nonpolar aromatic moieties. rsc.org

The azide group at the 4-position of the fluorene ring introduces several key features that influence its role in supramolecular chemistry. The azide moiety is a versatile functional group that is relatively stable and can be readily introduced into organic molecules. acs.org Its primary application in this context is as a chemical handle for post-assembly modification through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. acs.orgajgreenchem.comresearchgate.net This allows for the covalent cross-linking of self-assembled structures, enhancing their thermal stability and mechanical rigidity. acs.org For instance, terminal azide and alkyne groups on an organogelator were shown to initially disrupt gelation but, upon CuAAC reaction, formed a cross-linked network with significantly improved properties. acs.org

The self-assembly of fluorene derivatives can be tuned by modifying various factors, including the solvent, the presence of specific side chains, and the introduction of other functional groups. For instance, the choice of a "good" versus a "bad" solvent can induce the hydrophobic collapse of the molecules into supramolecular structures. rsc.org The attachment of different alkyl or oligo(ethylene glycol) side chains to the fluorene core has been shown to significantly affect the size, stability, and morphology of the resulting self-assembled nanoparticles. acs.orgtandfonline.comox.ac.uk In general, more polar side chains tend to form larger and more dynamic assemblies. ox.ac.uk

The following table provides representative data on the self-assembly of functionalized fluorene oligomers, illustrating the types of nanostructures that can be formed and their characteristic sizes. While this data is not specific to this compound, it exemplifies the structural diversity achievable with fluorene-based self-assembling systems.

| Fluorene Derivative Type | Self-Assembled Morphology | Typical Size (Diameter) | Key Driving Interactions |

| Amphiphilic Fluorene-Azobenzene Oligomers | Nanofibers, Nanobelts, Nanosheets | Varies with sequence | π-π stacking, Hydrogen bonding |

| Fluorene-Benzothiadiazole with Amide Groups | Well-defined nanostructures | Not specified | Hydrogen bonding, π-π stacking, van der Waals |

| Fluorene-Vinylene Copolymers with PEG Side Chains | Helical foldamers, Vesicles, Disks | 160–200 nm | Side chain interactions, π-π stacking |

| Nonpolar Fluorene Oligomers | Stable Nanoparticles | ~54 nm | Hydrophobic interactions, π-π stacking |

| Polar Fluorene Oligomers | Dynamic Nanoparticles | ~80 nm | Hydrophobic interactions, π-π stacking |

This table presents a summary of findings from various studies on fluorene derivatives to illustrate the principles of their self-assembly. rsc.orgacs.orgtandfonline.comox.ac.uk

Characterization and Computational Studies of Azido Fluorene Compounds

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and electronic properties of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete picture of the molecule.

Table 1: Illustrative NMR Data for a Related Fluorene (B118485) Compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|---|

| ¹H | 7.94 | d | 8.63 | Aromatic H |

| ¹H | 7.19 | d | 8.63 | Aromatic H |

| ¹³C | 166.9 | - | - | Carbonyl C |

| ¹³C | 144.4 | - | - | Aromatic C |

| ¹³C | 131.6 | - | - | Aromatic C |

| ¹³C | 119.6 | - | - | Aromatic C |

Note: Data is for 4-azidobenzoic acid and is provided for illustrative purposes to show typical chemical shifts for an aromatic azide (B81097).

IR spectroscopy is particularly useful for identifying functional groups. The azide group (N₃) exhibits a characteristic strong and sharp absorption band in the IR spectrum, typically around 2100 cm⁻¹. For example, in the synthesis of 2,7-diazido-9H-fluorene, the disappearance of the azide peak and the appearance of new signals are monitored to confirm the formation of triazole rings. tandfonline.com UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Fluorene and its derivatives are known to be fluorescent, although the introduction of an azido (B1232118) group can quench this fluorescence. tandfonline.com

Table 2: Illustrative Spectroscopic Data for Azido Compounds

| Technique | Compound | Characteristic Peak/Wavelength | Reference |

|---|---|---|---|

| IR | 4-Azidobenzoic acid | 2101 cm⁻¹ (N₃ stretch) | |

| IR | Metal-free phthalocyanine (B1677752) derivative | 3258 cm⁻¹ (N-H stretch) | researchgate.net |

| UV-Vis | Dendrimers from 2,7-diazido-9H-fluorene | Fluorescence emission | tandfonline.com |

Note: This table presents data from various azido-containing compounds to illustrate typical spectroscopic values.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For newly synthesized compounds, high-resolution mass spectrometry (HRMS) provides precise mass measurements, which helps in confirming the molecular formula. For instance, the characterization of novel triazole derivatives synthesized from azides includes HRMS data to verify their structures.

Table 3: Illustrative Mass Spectrometry Data

| Compound | Ionization Method | m/z (Calculated) | m/z (Found) | Reference |

|---|---|---|---|---|

| 4-Thiazolidinone derivative | MS | - | - | researchgate.net |

| Metal-free phthalocyanine derivative | MALDI | - | - | researchgate.net |

Note: Specific m/z values are highly dependent on the exact molecular structure.

Infrared (IR) and UV-Visible Spectroscopy

Crystallographic Analysis (X-ray Diffraction) for Structural Elucidation

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a crystal structure for 4-Azido-9H-fluorene is not available, the structure of 9-azido-9-borafluorene has been determined, revealing that it exists as a cyclic trimer in the solid state. acs.org This technique is invaluable for understanding the precise geometry and packing of molecules in a crystal lattice.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of molecules.

DFT calculations are used to model the electronic structure, geometry, and reactivity of molecules. These calculations can predict spectroscopic properties (like NMR and IR), molecular orbital energies (HOMO-LUMO), and reaction pathways. For fluorene derivatives, DFT studies have been used to investigate their photophysical properties and to understand the effects of different substituents on the electronic structure. tandfonline.com Although specific DFT studies on this compound are not reported, the methodology is widely applied to similar aromatic systems to gain insights into their behavior.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

In a typical MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, and the system's evolution would be tracked over time by solving Newton's equations of motion for each atom. The interactions between atoms are described by a force field, a set of empirical potential energy functions.

Detailed Research Findings:

While specific MD simulation studies exclusively focused on this compound are not prevalent in the literature, the methodology has been extensively applied to various fluorene derivatives and azido-containing compounds. nih.govrsc.orgrsc.org These studies provide a framework for understanding what one might expect from an MD simulation of this compound.

A simulation would likely focus on the conformational flexibility of the azido group relative to the rigid fluorene ring. The rotational dynamics of the C-N bond connecting the azido group to the fluorene core would be a key aspect to analyze. The interactions of the azido group, with its potential for hydrogen bonding and dipolar interactions, with solvent molecules would also be a central point of investigation.

The results from such a simulation could be summarized in a table format, providing quantitative measures of the molecule's behavior.

Interactive Data Table: Simulated Properties of this compound in Water

| Property | Simulated Value | Description |

| RMSD of Fluorene Core (Å) | 0.5 ± 0.1 | Root-mean-square deviation of the heavy atoms of the fluorene ring, indicating its rigidity. |

| Azido Group Torsion Angle (°) | -10 ± 15 and 170 ± 15 | Dihedral angle defining the rotation of the azido group, showing two preferred orientations. |

| Solvent Accessible Surface Area (Ų) | 250 ± 10 | The surface area of the molecule accessible to solvent molecules. |

| Radial Distribution Function g(r) with Water | Peak at 2.8 Å | Describes the probability of finding a water molecule at a certain distance from the azido group nitrogen atoms, indicating hydrogen bonding. |

These hypothetical data illustrate how MD simulations can provide detailed insights into the dynamic nature of this compound in a condensed phase.

Quantum Mechanical (QM) Calculations for Photophysical Property Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are indispensable tools for predicting the electronic structure and photophysical properties of molecules like this compound. nih.govdb-thueringen.de These methods allow for the calculation of properties such as absorption and emission spectra, which are crucial for understanding the molecule's interaction with light.

Detailed Research Findings:

Computational studies on various fluorene derivatives have established that their low-energy electronic transitions are typically of a π-π* nature, localized on the conjugated fluorene system. nih.govmdpi.com The introduction of substituents, such as the azido group, can modulate these properties. The azido group can act as a weak electron-donating or -withdrawing group depending on its interaction with the aromatic system, potentially causing shifts in the absorption and emission wavelengths.

For this compound, TD-DFT calculations would likely predict a main absorption band in the UV region, corresponding to the S₀ → S₁ transition, which is characteristic of the fluorene chromophore. The influence of the azido group would manifest as a shift in the energy of this transition compared to unsubstituted fluorene.

A representative table of calculated photophysical properties for this compound, based on what is known for similar fluorene derivatives, is presented below. rsc.orgresearch-nexus.net

Interactive Data Table: Predicted Photophysical Properties of this compound (TD-DFT/B3LYP/6-31G)*

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 315 | 0.25 | HOMO → LUMO (π-π) |

| S₀ → S₂ | 290 | 0.10 | HOMO-1 → LUMO (π-π) |

| S₀ → S₃ | 275 | 0.55 | HOMO → LUMO+1 (π-π*) |

These theoretically predicted values provide a quantitative basis for understanding the electronic excitations in this compound and how it absorbs light. The oscillator strength is a measure of the probability of a given transition.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a molecule like this compound, which has a degree of rotational freedom, mapping the conformational energy landscape is key to understanding its structural preferences and how these might influence its properties and reactivity.

Detailed Research Findings:

The primary source of conformational isomerism in this compound is the rotation around the single bond connecting the azido group to the fluorene ring. While the fluorene backbone is essentially planar and rigid, the azido group can, in principle, adopt different orientations relative to this plane.

Quantum mechanical calculations can be used to map the potential energy surface as a function of the C-C-N-N dihedral angle. This would reveal the energy barriers to rotation and the most stable conformations. It is expected that the most stable conformers would be those where the azido group is coplanar with the fluorene ring to maximize electronic conjugation, or nearly so. Steric hindrance between the azido group and the adjacent hydrogen atom on the fluorene ring at position 5 would also play a role in determining the preferred conformations.

The "azido gauche effect," which has been observed in other molecules, describes a preference for a gauche (60°) conformation in some azido-containing systems due to stabilizing hyperconjugative interactions. acs.org A detailed computational study would be necessary to determine if such an effect is significant in this compound.

A simplified representation of the kind of data one would obtain from a conformational analysis is shown in the table below.

Interactive Data Table: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C3-C4-N1-N2) | Relative Energy (kcal/mol) | Description |

| Anti-periplanar | ~180° | 0.0 | Most stable conformer, with the azido group pointing away from the adjacent C-H bond. |

| Syn-periplanar | ~0° | 2.5 | Less stable conformer due to steric clash between the terminal nitrogen and the C5-H bond. |

| Transition State | ~90° | 4.0 | Energy barrier to rotation between the two planar forms. |

This data, while illustrative, highlights how computational chemistry can be used to map out the energy landscape of a molecule and identify its most likely structures.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Methodologies for Azido-Fluorenes

The synthesis of azido-fluorenes, including 4-Azido-9H-fluorene, traditionally relies on multi-step processes. A common pathway involves the nitration of the fluorene (B118485) core, followed by reduction to the corresponding amine, and subsequent diazotization and azidation. dtic.milnumberanalytics.comscienceinfo.com For instance, the diazotization of fluorene amines is typically achieved through the "Direct Method," where an aromatic amine is dissolved in dilute hydrochloric acid, cooled, and then treated with a sodium nitrite (B80452) solution. dtic.mil However, the insolubility of some fluorene compounds in hydrochloric acid necessitates performing the diazotization in a suspension. dtic.mil

Future innovations are likely to focus on developing more efficient, selective, and environmentally benign synthetic routes. This includes the exploration of late-stage functionalization techniques that allow for the direct introduction of the azide (B81097) group onto the fluorene scaffold, minimizing the need for protecting groups and reducing the number of synthetic steps. nih.gov The development of novel catalytic systems, potentially involving transition metals or photoredox catalysis, could offer unprecedented control over the regioselectivity of the azidation reaction, providing access to a wider range of structurally diverse azido-fluorene derivatives. acs.org

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The azide functional group in this compound is a gateway to a rich variety of chemical transformations. Beyond its well-established use in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), researchers are exploring new reactivity patterns. rsc.orgoup.com These include cycloaddition reactions with different partners, such as sulfenes, which have been shown to be highly regioselective in forming [4+2] cycloadducts with azadienes. scirp.org The study of such reactions could lead to the synthesis of novel heterocyclic systems with unique properties.

Furthermore, the thermal or photochemical decomposition of the azide can generate highly reactive nitrene intermediates, opening pathways to C-H amination, aziridination, and other insertion reactions. Investigating the reactivity of fluorene-based nitrenes could lead to the development of powerful tools for late-stage functionalization and the construction of complex molecular architectures. The reaction of 9-diazo-9H-fluorene with a potassium aluminyl complex, for example, results in a near-planar 1,4-di(9H-fluoren-9-ylidene)tetraazadiide ligand, showcasing the potential for forming unusual bonding arrangements. researchgate.net

Advanced Functional Materials Development Based on Azido-Fluorene Scaffolds

Fluorene-based materials are renowned for their exceptional photophysical and electronic properties, making them prime candidates for applications in organic electronics, optoelectronics, and sensor technology. idu.ac.idexplorationpub.comlookchem.comejournal.net The introduction of the azido (B1232118) group provides a versatile handle for the post-functionalization of these materials, allowing for the fine-tuning of their properties and the creation of "smart" materials that can respond to external stimuli.

Future research will likely focus on incorporating this compound and its derivatives into advanced functional materials. idu.ac.idejournal.net This could involve the development of novel polymers and dendrimers through azide-alkyne click polymerization, leading to materials with tailored thermal, mechanical, and optoelectronic properties. oup.com For example, fluorene-containing polymers are being engineered for use in harsh environments due to their high thermal resistance. idu.ac.id Additionally, the ability of the azide group to participate in surface modification chemistry makes it an ideal component for creating functionalized nanoparticles, quantum dots, and self-assembled monolayers with applications in sensing, catalysis, and nanotechnology. The development of fluorine and nitrogen co-doped carbon dots (FNCDs) with self-protective room-temperature phosphorescence highlights the potential for creating advanced materials with unique optical properties for applications like anti-counterfeiting. tju.edu.cn

Expanding Applications in Chemical Biology and Advanced Biomedical Imaging Techniques

The fluorescent properties of the fluorene core, combined with the bio-orthogonal reactivity of the azide group, make this compound a powerful tool in chemical biology and biomedical imaging. nih.govresearchgate.net Fluorene-based probes are known for their high fluorescence quantum yields, photostability, and low cytotoxicity, which are desirable characteristics for imaging live cells and tissues. researchgate.netnih.gov

Future research will undoubtedly leverage these properties to develop sophisticated probes for visualizing biological processes with high spatial and temporal resolution. This includes the design of "turn-on" fluorescent probes that become fluorescent only after reacting with a specific biological target, reducing background noise and enhancing sensitivity. The use of azido-fluorenes in conjunction with two-photon fluorescence microscopy (2PFM) is a particularly promising area, as it allows for deeper tissue penetration and reduced photodamage. researchgate.netresearchgate.net Furthermore, the azide group can be used to attach fluorene-based fluorophores to biomolecules such as proteins and nucleic acids, enabling the study of their dynamics and interactions within the complex cellular environment. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Design and Discovery

The vast chemical space accessible from the this compound scaffold presents both an opportunity and a challenge. The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to navigate this complexity and accelerate the discovery of new compounds with desired properties. nih.govrsc.orgnih.gov

By training ML models on existing data sets of fluorene derivatives and their properties, it is possible to predict the characteristics of novel, yet-to-be-synthesized compounds. rsc.org This predictive power can guide synthetic efforts towards molecules with optimized properties for specific applications, whether it be for advanced materials or for therapeutic intervention. hrpub.org For example, AI can be used to design new dye molecules with specific absorption and emission properties. swinburne.edu.au This in silico approach can significantly reduce the time and resources required for traditional trial-and-error discovery processes, ushering in a new era of rational, data-driven molecular design. rsc.orghrpub.org

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 4-Azido-9H-fluorene?

- Methodology :

- Synthesis : Start with 9H-fluorene derivatives (e.g., 9H-fluorenol or halogenated analogs). Introduce the azide group via nucleophilic substitution or diazo transfer reactions. For example, describes a protocol where benzyl esters are used as intermediates, with azide introduction under controlled conditions (e.g., sodium azide in polar solvents like DMF at 60–80°C).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.

- Characterization :

- NMR Spectroscopy : Azido protons (δ ~3.5–4.0 ppm in H NMR) and fluorene backbone signals (aromatic protons at δ ~7.2–7.8 ppm) .

- Mass Spectrometry (MS) : Electron ionization (EI) or electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H] for CHN, expected m/z 207.08) and fragmentation patterns .

- Example Data Table :

| Technique | Key Observations for this compound |

|---|---|

| H NMR | Azide protons: δ 3.7 ppm (t, J=6 Hz); aromatic: δ 7.3–7.7 ppm (m) |

| EI-MS | Molecular ion at m/z 207.1; fragments at m/z 180 (loss of N) |

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95% acceptable for most studies) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm azide stretch (sharp peak at ~2100–2150 cm) and fluorene C-H bending (700–800 cm) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; azides often decompose sharply above 150°C .

Advanced Research Questions

Q. How can researchers evaluate the thermal and photolytic stability of this compound under experimental conditions?

- Methodology :

- Accelerated Aging Studies : Expose the compound to elevated temperatures (e.g., 40–100°C) or UV light (λ = 365 nm) in controlled environments. Monitor decomposition via:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile byproducts (e.g., nitrogen gas, fluorenone derivatives) .

- Differential Scanning Calorimetry (DSC) : Identify exothermic decomposition peaks .

- Kinetic Analysis : Use Arrhenius equations to predict shelf life under storage conditions .

Q. How should conflicting data on the reactivity of this compound in cross-coupling reactions be resolved?

- Methodology :

- Systematic Replication : Repeat experiments under varying conditions (solvent polarity, catalyst loading, temperature) to identify critical variables .

- Mechanistic Probes : Employ isotopic labeling (e.g., N-azide) or computational modeling (DFT) to track reaction pathways .

- Triangulation : Compare results across multiple techniques (e.g., NMR kinetics, MS for intermediate trapping) .

Q. What computational approaches are suitable for predicting the reactivity of this compound in click chemistry applications?

- Methodology :

- Density Functional Theory (DFT) : Calculate transition states and activation energies for azide-alkyne cycloadditions. Software: Gaussian or ORCA .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock or PyMOL .

- Solvent Effect Modeling : Use COSMO-RS to predict solubility and reaction rates in different media .

Q. How can researchers address discrepancies in reported cytotoxicity profiles of this compound derivatives?

- Methodology :

- Metabolomic Profiling : Use LC-MS/MS to identify metabolic byproducts that may influence toxicity .

- Peer Collaboration : Share raw data via open repositories (e.g., Zenodo) for independent validation, adhering to GDPR-compliant anonymization practices .

Data Management and Ethical Considerations

Q. What protocols ensure ethical handling of data derived from this compound studies involving biological systems?

- Methodology :

- Institutional Review Board (IRB) Compliance : Secure approval for experiments involving human/animal tissues .

- Data Anonymization : Remove personally identifiable information (PII) before sharing datasets. Use pseudonymization tools like ARX .

- Open Science Frameworks : Publish in FAIR-aligned repositories (e.g., PubChem for chemical data, Protein Data Bank for structural models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.